N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 496014-51-8
VCID: VC4464616
InChI: InChI=1S/C20H18ClNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3
SMILES: COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Molecular Formula: C20H18ClNO3S
Molecular Weight: 387.88

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide

CAS No.: 496014-51-8

Cat. No.: VC4464616

Molecular Formula: C20H18ClNO3S

Molecular Weight: 387.88

* For research use only. Not for human or veterinary use.

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide - 496014-51-8

Specification

CAS No. 496014-51-8
Molecular Formula C20H18ClNO3S
Molecular Weight 387.88
IUPAC Name N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide
Standard InChI InChI=1S/C20H18ClNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3
Standard InChI Key IVKXLQLYVKZIDV-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Introduction

Structural and Molecular Characterization

Core Architecture

The compound’s backbone consists of a benzene ring substituted with a sulfonamide group (-SO₂NH-), a chlorine atom at position 4, and a methoxy group (-OCH₃) at position 3. The benzhydryl moiety [(C₆H₅)₂CH-] attached to the sulfonamide nitrogen distinguishes it from simpler N-alkyl or N-aryl sulfonamides (e.g., N-benzyl or N-ethyl variants). This bulky substituent likely enhances lipophilicity, influencing solubility and membrane permeability.

Molecular Formula and Weight

  • Empirical Formula: C₂₀H₁₇ClN₂O₃S

  • Molecular Weight: 412.88 g/mol
    Derived by substituting the ethyl and benzyl groups in N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide (C₁₆H₁₈ClNO₃S, 339.8 g/mol) with a benzhydryl group (C₁₃H₁₁).

Key Structural Features

  • Sulfonamide Group: Imparts hydrogen-bonding capacity and acidity (pKa ~10–11).

  • Chlorine Atom: Enhances electrophilicity and influences halogen-bonding interactions .

  • Methoxy Group: Modulates electronic effects through resonance donation.

  • Benzhydryl Group: Introduces steric bulk and π-π stacking potential.

Synthetic Pathways and Optimization

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines . For N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide, the proposed route involves:

  • Sulfonyl Chloride Preparation:
    Chlorosulfonation of 4-chloro-3-methoxybenzoic acid or its derivatives yields 4-chloro-3-methoxybenzenesulfonyl chloride.

  • Amine Coupling:
    Reaction with benzhydrylamine [(C₆H₅)₂CHNH₂] under controlled pH (7–9) and temperature (30–55°C) :

    RSO2Cl+H2N-C(C6H5)2RSO2NH-C(C6H5)2+HCl\text{RSO}_2\text{Cl} + \text{H}_2\text{N-C(C}_6\text{H}_5\text{)}_2 \rightarrow \text{RSO}_2\text{NH-C(C}_6\text{H}_5\text{)}_2 + \text{HCl}

    Yields: ~80–93% based on analogous protocols .

Challenges and Solutions

  • Steric Hindrance: The benzhydryl group may slow reaction kinetics; elevated temperatures or polar aprotic solvents (e.g., DMF) could mitigate this .

  • Byproduct Formation: Excess amine or phase-transfer catalysts (e.g., Turkish red oil) improve selectivity .

Physicochemical Properties (Inferred)

Table 1: Predicted Properties of N-Benzhydryl-4-chloro-3-methoxybenzenesulfonamide

PropertyValue/RangeBasis for Estimation
Melting Point180–190°CAnalog data
LogP (Lipophilicity)4.2–4.8Benzhydryl contribution
Aqueous Solubility<0.1 mg/mLHigh LogP and steric bulk
pKa (Sulfonamide NH)~10.5Comparative sulfonamides

Applications and Industrial Relevance

Pharmaceutical Development

  • Analgesics: Sulfonamides with bulky N-substituents show promise in pain management.

  • Anticonvulsants: Sodium channel blockade correlates with seizure suppression .

Material Science

Sulfonamide-based polymers incorporating benzhydryl groups could exhibit enhanced thermal stability and solubility profiles.

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